N-(5-Amino-2-methylphenyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-2-methylphenyl)-3-methylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group attached to a methylphenyl ring and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-3-methylbutanamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of N-(5-nitro-2-methylphenyl)-3-methylbutanamide.
Reduction: Formation of N-(5-amino-2-methylphenyl)-3-methylbutylamine.
Substitution: Formation of halogenated derivatives such as N-(5-chloro-2-methylphenyl)-3-methylbutanamide.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(5-Amino-2-methylphenyl)-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
- N-(5-Amino-2-methylphenyl)-2-piperidin-1-yl-acetamide
- N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide
Uniqueness
N-(5-Amino-2-methylphenyl)-3-methylbutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a butanamide moiety allows for versatile chemical modifications, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)6-12(15)14-11-7-10(13)5-4-9(11)3/h4-5,7-8H,6,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCJDIMQJUAMGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.